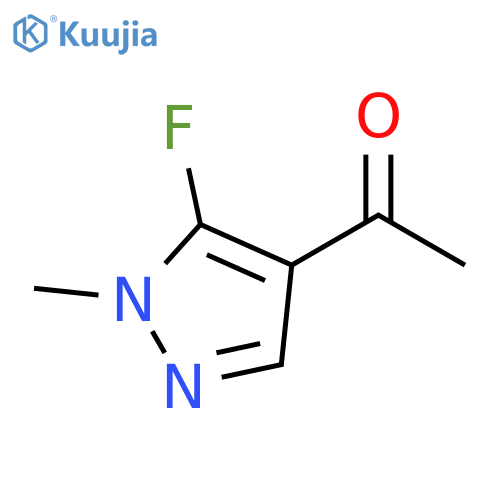

Cas no 1889189-54-1 (1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one)

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

- Ethanone, 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-

-

- MDL: MFCD30625673

- インチ: 1S/C6H7FN2O/c1-4(10)5-3-8-9(2)6(5)7/h3H,1-2H3

- InChIKey: OCNSKECXINGZTM-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1=C(F)N(C)N=C1)C

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-307647-5.0g |

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one |

1889189-54-1 | 95.0% | 5.0g |

$3935.0 | 2025-03-19 | |

| Enamine | EN300-307647-0.25g |

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one |

1889189-54-1 | 95.0% | 0.25g |

$672.0 | 2025-03-19 | |

| Enamine | EN300-307647-0.5g |

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one |

1889189-54-1 | 95.0% | 0.5g |

$1058.0 | 2025-03-19 | |

| AstaTech | E73005-0.25/G |

1-(5-FLUORO-1-METHYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE |

1889189-54-1 | 95% | 0.25/G |

$760 | 2023-02-26 | |

| Enamine | EN300-307647-0.05g |

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one |

1889189-54-1 | 95.0% | 0.05g |

$315.0 | 2025-03-19 | |

| Enamine | EN300-307647-0.1g |

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one |

1889189-54-1 | 95.0% | 0.1g |

$470.0 | 2025-03-19 | |

| 1PlusChem | 1P028DLP-100mg |

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one |

1889189-54-1 | 95% | 100mg |

$643.00 | 2024-06-17 | |

| 1PlusChem | 1P028DLP-50mg |

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one |

1889189-54-1 | 95% | 50mg |

$452.00 | 2024-06-17 | |

| 1PlusChem | 1P028DLP-250mg |

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one |

1889189-54-1 | 95% | 250mg |

$893.00 | 2024-06-17 | |

| Aaron | AR028DU1-50mg |

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one |

1889189-54-1 | 95% | 50mg |

$459.00 | 2025-02-16 |

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one 関連文献

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-oneに関する追加情報

Recent Advances in the Study of 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 1889189-54-1)

The compound 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 1889189-54-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative is being investigated for its potential applications in drug discovery, particularly as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel therapeutic agents, including kinase inhibitors and anti-inflammatory compounds.

One of the most notable findings in recent literature is the role of 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one in the synthesis of selective kinase inhibitors. Researchers have demonstrated that this compound serves as a versatile building block for the construction of molecules targeting specific kinases involved in cancer and inflammatory diseases. The presence of the fluoro substituent enhances the binding affinity and metabolic stability of the resulting inhibitors, making it a valuable scaffold in medicinal chemistry.

In addition to its applications in kinase inhibitor development, this compound has also been explored for its potential in antimicrobial research. A recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives based on 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one, which exhibited promising activity against drug-resistant bacterial strains. The study emphasized the importance of the fluoro and methyl groups in modulating the biological activity of these derivatives.

Another area of interest is the use of 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one in the development of PET (positron emission tomography) radiotracers. The fluorine atom in the compound allows for the incorporation of the radioisotope fluorine-18, enabling the creation of imaging agents for neurological and oncological applications. Recent preclinical studies have shown that these radiotracers exhibit high specificity and low background binding, making them suitable for diagnostic purposes.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one derivatives. Researchers are actively working on improving the yield and purity of the compound, as well as exploring new synthetic routes to enhance its accessibility for further studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 1889189-54-1) represents a promising scaffold in drug discovery and diagnostic imaging. Its unique chemical properties and versatility make it a valuable tool for researchers in the chemical biology and pharmaceutical fields. Future studies will likely focus on expanding its applications and addressing the current limitations in its synthesis and utilization.

1889189-54-1 (1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)ethan-1-one) 関連製品

- 2138223-22-8(5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

- 173601-36-0(2-(2,4,6-trimethylphenyl)ethanimidamide)

- 1226449-58-6(1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide)

- 2136834-47-2(Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester)

- 1207001-57-7(4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide)

- 1038376-60-1(1-(5-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-amine)

- 64156-70-3(n-Butyl-4,4,4-d3 Alcohol)

- 1261995-14-5(2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid)

- 1803857-80-8(4-Amino-3-methylphenylhydrazine)

- 2649065-52-9(9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate)